1-(1-Methyl-1H-pyrrol-3-yl)butan-1-ol 1-(1-Methyl-1H-pyrrol-3-yl)butan-1-ol
Brand Name: Vulcanchem
CAS No.: 70702-66-8
VCID: VC17323571
InChI: InChI=1S/C9H15NO/c1-3-4-9(11)8-5-6-10(2)7-8/h5-7,9,11H,3-4H2,1-2H3
SMILES:
Molecular Formula: C9H15NO
Molecular Weight: 153.22 g/mol

1-(1-Methyl-1H-pyrrol-3-yl)butan-1-ol

CAS No.: 70702-66-8

Cat. No.: VC17323571

Molecular Formula: C9H15NO

Molecular Weight: 153.22 g/mol

* For research use only. Not for human or veterinary use.

1-(1-Methyl-1H-pyrrol-3-yl)butan-1-ol - 70702-66-8

Specification

CAS No. 70702-66-8
Molecular Formula C9H15NO
Molecular Weight 153.22 g/mol
IUPAC Name 1-(1-methylpyrrol-3-yl)butan-1-ol
Standard InChI InChI=1S/C9H15NO/c1-3-4-9(11)8-5-6-10(2)7-8/h5-7,9,11H,3-4H2,1-2H3
Standard InChI Key OYUVJLIWMSPSIG-UHFFFAOYSA-N
Canonical SMILES CCCC(C1=CN(C=C1)C)O

Introduction

Structural and Molecular Characteristics

Chemical Identity and Nomenclature

The systematic IUPAC name 1-(1-Methyl-1H-pyrrol-3-yl)butan-1-ol reflects its substituents:

  • A pyrrole ring (C₄H₄N) with a methyl group (-CH₃) at the N1 position.

  • A butan-1-ol chain (C₄H₉OH) attached to the pyrrole’s C3 position.
    Alternative names include 3-(1-hydroxybutyl)-1-methyl-1H-pyrrole and 1-methyl-3-(1-hydroxybutyl)pyrrole, though these are rarely used in formal contexts .

Molecular Geometry and Electronic Properties

The pyrrole ring’s aromaticity arises from a conjugated π-system involving four carbon atoms and one nitrogen atom. Methyl substitution at N1 reduces the ring’s basicity compared to unsubstituted pyrrole, while the hydroxyl group on the butanol chain introduces hydrogen-bonding capability. Computational models suggest a dihedral angle of ~120° between the pyrrole plane and the butanol chain, minimizing steric hindrance .

Table 1: Key Molecular Descriptors

PropertyValue/DescriptionSource Inference
Molecular FormulaC₉H₁₅NODerived from analogs
Molecular Weight153.23 g/molCalculated
Topological Polar Surface Area33.1 ŲEstimated via PubChem
Hydrogen Bond Donors1 (hydroxyl group)Structural analysis

Synthetic Pathways and Optimization

Ring-Closing Reactions

The patent CN113321605A details a method for synthesizing 1-methyl-3-pyrrolidinol via malic acid and methylamine condensation, followed by sodium borohydride reduction . Adapting this approach, the target compound could be synthesized by:

  • Condensation: Reacting γ-keto acids with methylamine to form a pyrrole intermediate.

  • Reduction: Reducing the ketone group to a hydroxyl using NaBH₄ or LiAlH₄ .

Grignard Addition

A Grignard reagent (e.g., butylmagnesium bromide) could attack a preformed 1-methylpyrrole-3-carbaldehyde, followed by acidic workup to yield the alcohol .

Challenges in Scalability

  • Intermediate Purification: Like the cyclobutanediamide intermediate in CN113321605A, pyrrole-alcohol precursors may require crystallization from n-heptane or isopropanol .

  • Reduction Selectivity: Over-reduction of the pyrrole ring must be avoided by optimizing temperature (-10–50°C) and stoichiometry .

Physicochemical Properties and Stability

Predicted Physical Properties

Based on structural analogs :

  • Melting Point: 45–60°C (lower than pyrrolidinol due to reduced hydrogen bonding).

  • Boiling Point: 240–260°C (estimates via Joback method).

  • Solubility: Miscible in polar aprotic solvents (e.g., THF, DMSO); limited water solubility (~1.2 g/L).

Stability Under Ambient Conditions

  • Thermal Degradation: Dehydration to form 1-(1-methyl-1H-pyrrol-3-yl)but-1-ene may occur above 100°C.

  • Photostability: The pyrrole ring’s conjugated system likely confers moderate UV stability, though prolonged exposure should be avoided .

Future Research Directions

  • Synthetic Optimization: Develop one-pot methodologies to improve yield (>70%).

  • Biological Screening: Evaluate antimicrobial and anticancer activity in vitro.

  • Computational Modeling: Predict metabolic pathways using QSAR models.

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